molecular formula C20H16N4O B4562275 N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-naphthamide

N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-naphthamide

Cat. No.: B4562275
M. Wt: 328.4 g/mol
InChI Key: OPCWNMWIBCREMZ-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-naphthamide is a useful research compound. Its molecular formula is C20H16N4O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.13241115 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including those structurally related to N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-naphthamide, have been investigated for their effectiveness in corrosion inhibition. For instance, studies have shown that triazole derivatives are effective in protecting mild steel from corrosion in acidic environments, such as hydrochloric acid solutions. These compounds function as mixed-type inhibitors, with their effectiveness varying depending on the type and nature of substituents in the molecule. The adsorption of these triazole derivatives on the steel surface follows the Langmuir isotherm model, suggesting a strong interaction between the inhibitor and the metal surface (Bentiss et al., 2007).

Fluorescence Chemosensing

Triazole compounds, closely related to this compound, have been explored as fluorescence chemosensors. These compounds are capable of detecting metal ions such as Fe+3 with high sensitivity and selectivity. For example, a novel compound demonstrated the ability to act as a selective, sensitive, and reversible fluorescent chemosensor for the detection of Fe+3 ions in micromolar concentrations. Such compounds have potential applications in environmental monitoring and bioimaging (Harjinder Singh et al., 2014).

Synthesis of New Compounds

Research has also focused on the synthesis of new compounds using triazole derivatives as building blocks. These efforts aim to create compounds with potential therapeutic applications or to understand their chemical properties better. For example, a series of new 10-phenyl-[1,2,4]triazolo[1,5-b][2,7]naphthyridin-5(3H)-one derivatives were synthesized and characterized, highlighting the versatility of triazole derivatives in synthesizing novel compounds with potential application in medicinal chemistry (Feng Xu et al., 2014).

Properties

IUPAC Name

N-[4-(5-methyltriazol-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-13-21-23-24(14)17-11-9-16(10-12-17)22-20(25)19-8-4-6-15-5-2-3-7-18(15)19/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCWNMWIBCREMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.